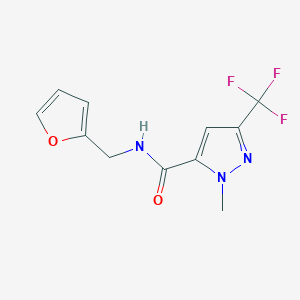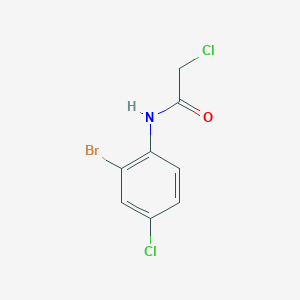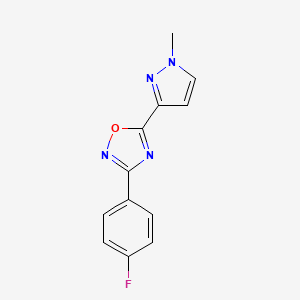![molecular formula C13H22N4O B7459517 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in the agricultural industry to enhance crop yield and quality. CPPU is a potent cytokinin, which means it can stimulate cell division and promote plant growth.
Aplicaciones Científicas De Investigación
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit set, fruit size, and yield in various crops such as grapes, kiwifruit, tomatoes, and apples. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has also been used to delay fruit ripening and improve postharvest quality. In addition, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been found to enhance the resistance of plants to environmental stressors such as drought, salinity, and high temperature.
Mecanismo De Acción
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea acts as a cytokinin analog, which means it mimics the action of naturally occurring cytokinins in plants. Cytokinins are hormones that regulate cell division and differentiation in plants. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can bind to cytokinin receptors and activate the downstream signaling pathway, leading to cell division and growth. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can also promote the accumulation of plant hormones such as auxin and gibberellin, which further stimulate plant growth.
Biochemical and Physiological Effects:
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can affect various biochemical and physiological processes in plants. It can increase the activity of enzymes involved in cell division and carbohydrate metabolism. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can also enhance the synthesis of chlorophyll and other pigments, leading to increased photosynthesis and biomass production. In addition, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can regulate the expression of genes involved in stress responses and defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is also stable under a wide range of pH and temperature conditions. However, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be toxic to some plant species at high concentrations, and its effects may vary depending on the plant species, cultivar, and environmental conditions. Therefore, careful dosing and experimentation are required to obtain reliable results.
Direcciones Futuras
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has great potential for improving crop yield and quality, as well as enhancing plant resilience to environmental stressors. Further research is needed to understand the molecular mechanisms of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea action and its interactions with other plant hormones. In addition, more studies are needed to investigate the effects of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea on different plant species and cultivars, as well as under different environmental conditions. Finally, the development of new 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea analogs with improved efficacy and safety profiles could lead to new applications in agriculture and biotechnology.
In conclusion, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a synthetic plant growth regulator that has been widely used in the agricultural industry to enhance crop yield and quality. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a potent cytokinin that can stimulate cell division and promote plant growth. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has several advantages for lab experiments, but its effects may vary depending on the plant species and environmental conditions. Future research on 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea could lead to new applications in agriculture and biotechnology.
Métodos De Síntesis
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be synthesized through a multistep process starting from 1-cyclohexyl-3-hydroxyurea and 1-(1H-pyrazol-1-yl)propan-2-amine. The reaction involves the condensation of the two compounds in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography or recrystallization.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(1-pyrazol-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11(10-17-9-5-8-14-17)15-13(18)16-12-6-3-2-4-7-12/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYKCVBADOTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
amine](/img/structure/B7459448.png)


![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)



![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)